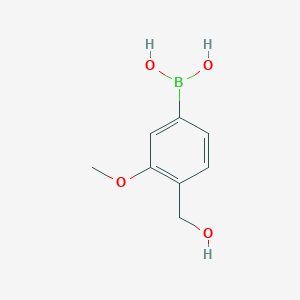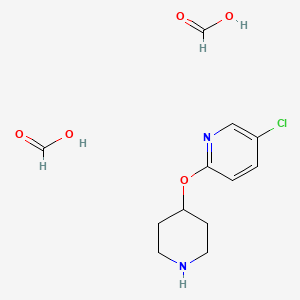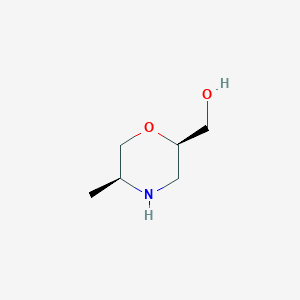
1,3-Bis(methylamino)propan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(methylamino)propan-2-ol hydrochloride is a chiral organic compound known for its unique chemical properties. It is a tertiary amine that contains two methylamino groups and a hydroxyl group.
Métodos De Preparación
1,3-Bis(methylamino)propan-2-ol hydrochloride can be synthesized using various methods. One common synthetic route involves the reaction of formaldehyde and dimethylamine to produce 1,3-dimethylamino-2-propanol. This intermediate can then be further reacted with formaldehyde and methylamine to obtain 1,3-Bis(methylamino)propan-2-ol. Industrial production methods typically involve similar reaction conditions but on a larger scale to meet commercial demands.
Análisis De Reacciones Químicas
1,3-Bis(methylamino)propan-2-ol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: It can be reduced to form different reduction products.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include formaldehyde, dimethylamine, and methylamine. The major products formed from these reactions vary based on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,3-Bis(methylamino)propan-2-ol hydrochloride has a wide range of applications in scientific research, including:
Synthesis of Metallophthalocyanines: It is used in the synthesis of novel metallophthalocyanines, which have applications in catalysis and materials science.
Zinc Complex Synthesis: The compound plays a crucial role in the synthesis of zinc complexes, which are investigated for their potential in hydrolysis reactions.
Corrosion Inhibition: Derivatives of this compound have been studied for their effectiveness as corrosion inhibitors, forming protective layers on metal surfaces.
Copper (II) Complex Synthesis:
Antifungal Properties:
Photodynamic Therapy:
Mecanismo De Acción
The mechanism of action of 1,3-Bis(methylamino)propan-2-ol hydrochloride involves its interaction with various molecular targets and pathways. For example, it can form complexes with metals, which can then participate in catalytic reactions. The compound’s antifungal properties are likely due to its ability to disrupt fungal cell membranes or interfere with essential biochemical pathways.
Comparación Con Compuestos Similares
1,3-Bis(methylamino)propan-2-ol hydrochloride can be compared with other similar compounds, such as:
1,3-Bis(isopropylamino)propan-2-ol dihydrochloride:
1-Hydroxy-3-(methylamino)propane: Another related compound with similar functional groups but distinct chemical properties and uses. The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.
Propiedades
Fórmula molecular |
C5H15ClN2O |
|---|---|
Peso molecular |
154.64 g/mol |
Nombre IUPAC |
1,3-bis(methylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C5H14N2O.ClH/c1-6-3-5(8)4-7-2;/h5-8H,3-4H2,1-2H3;1H |
Clave InChI |
HRZYKOJHPQFUTG-UHFFFAOYSA-N |
SMILES canónico |
CNCC(CNC)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


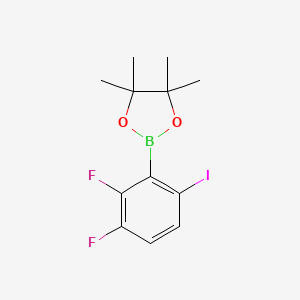

![Tert-butyl 3-(7-aminopyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate](/img/structure/B14029466.png)
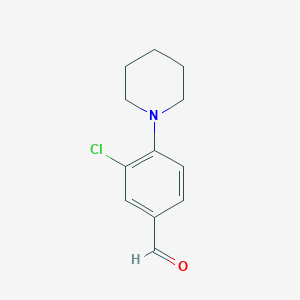

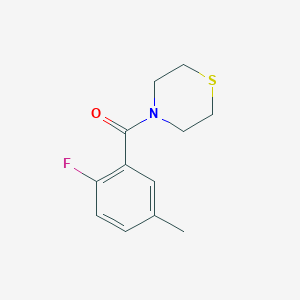

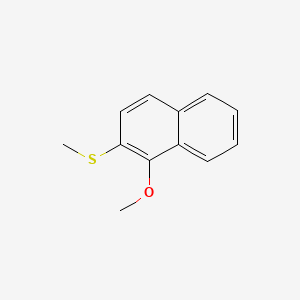
![(S)-10-Amino-1H,3H,5H-spiro[benzo[d]pyrazolo[1,2-a][1,2]diazepine-2,1'-cyclopropane]-5,11(10H)-dione](/img/structure/B14029509.png)
